11-dehydro Thromboxane B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-dehydro Thromboxane B3 is a urinary metabolite of Thromboxane A3 in humans, particularly observed with enhanced dietary intake of eicosapentaenoic acid (EPA) . Thromboxanes are a group of lipid compounds derived from arachidonic acid, playing a crucial role in platelet aggregation and vasoconstriction . This compound is a stable metabolite reflecting the whole-body biosynthesis of Thromboxane A3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-dehydro Thromboxane B3 involves the oxidation of Thromboxane B3. The process typically includes the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is often synthesized in laboratories using high-purity reagents and solvents to ensure its stability and purity .
Chemical Reactions Analysis
Types of Reactions: 11-dehydro Thromboxane B3 undergoes various chemical reactions, including:
Oxidation: Conversion of Thromboxane B3 to this compound.
Reduction: Potential reduction reactions to revert to Thromboxane B3.
Substitution: Possible substitution reactions involving functional groups on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation process to synthesize this compound.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used solvents.
Major Products Formed: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Scientific Research Applications
11-dehydro Thromboxane B3 has several scientific research applications, including:
Mechanism of Action
11-dehydro Thromboxane B3 exerts its effects by reflecting the biosynthesis of Thromboxane A3, which is involved in platelet aggregation and vasoconstriction . The compound serves as a non-invasive biomarker of in vivo platelet activation, providing insights into the molecular pathways of thromboxane biosynthesis and its role in cardiovascular health .
Comparison with Similar Compounds
Thromboxane B2: Another metabolite of Thromboxane A2, involved in similar biological processes.
2,3-dinor Thromboxane B2: A urinary metabolite of Thromboxane A2, used as a biomarker for platelet activation.
Uniqueness: 11-dehydro Thromboxane B3 is unique due to its specific association with dietary intake of eicosapentaenoic acid and its role as a stable metabolite reflecting Thromboxane A3 biosynthesis . This makes it a valuable compound for studying the effects of dietary interventions on thromboxane metabolism and cardiovascular health .
Properties
IUPAC Name |
7-[4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMLWQISGEXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.